molecular formula C20H20N6O7S4 B601309 (E)-Cefodizime CAS No. 97180-26-2

(E)-Cefodizime

Cat. No. B601309
CAS RN: 97180-26-2
M. Wt: 584.67
InChI Key:
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Description

(E)-Cefodizime, also known as (E)-3-(2-amino-1,3-thiazol-4-yl)-7-chloro-3-cephem-4-carboxylic acid, is a novel cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is an important member of the cephalosporin family of antibiotics, which are used to treat a wide range of bacterial infections. Cefodizime has been used in clinical trials for the treatment of bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). (E)-Cefodizime has also been studied for its potential to be used in combination with other antibiotics to treat certain infections.

Scientific Research Applications

In Vitro Antimicrobial Activity

(E)-Cefodizime, as a new alpha-methoxyimino cephalosporin, has been evaluated for its in vitro antimicrobial activity. This study highlighted its broad spectrum, encompassing various bacterial species including Enterobacteriaceae, staphylococci, Streptococcus spp., Haemophilus spp., and Neisseria spp. Cefodizime demonstrated significant potency against certain strains of Morganella spp. and Proteus vulgaris, though it showed less activity against some enteric species compared to other cephalosporins. Importantly, it exhibited substantial stability against hydrolysis by multiple types of beta-lactamases (Jones, Barry, Thornsberry, & Wilson, 1981).

Physicochemical Properties, Toxicology, and Structure-Activity Relationships

Cefodizime, identified as a 2-aminothiazolyl cephalosporin for parenteral use, possesses a bisubstituted thiothiazole moiety in its cephem nucleus. This unique structure doesn't significantly alter its antibacterial activity or safety profile in animal studies compared to cefotaxime. However, it results in a notable elimination half-life in rodents and dogs and exhibits unique immunological properties (Bryskier, Procyk, & Labro, 1990).

Immunomodulating Activity

Cefodizime displays notable immunomodulating activity in various experimental models. Its effect on immune function, particularly after surgical stress, was assessed in a study involving two groups of subjects treated with cefodizime and another cephalosporin. The results showed significant improvement in impaired immune functions with cefodizime, particularly influencing neutrophil phagocytosis and the complement system (Auteri et al., 1991).

Immunomodulatory Properties

Further studies have confirmed cefodizime's immunomodulatory properties, demonstrating its ability to enhance various immune parameters such as phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity. It may restore natural killer (NK) and phagocyte activity, as well as interleukin 1 (IL-1) and interferon production in immunocompromised patients and animals. Its unique chemical structure, particularly the thio-thiazolyl side-chain, is associated with these immunomodulatory properties (Labro, 1990).

Phagocytosis Enhancement

Cefodizime has been found to enhance the ingestion of IgG-coated erythrocytes by peritoneal macrophages in a dose-dependent manner. This enhancement was unique to cefodizime among various antibiotics tested, suggesting a potential role in improving in vivo activity through both phagocytosis-enhancing and antimicrobial properties (Oishi, Matsumoto, Yamamoto, Morito, & Yoshida, 1989).

properties

CAS RN

97180-26-2

Product Name

(E)-Cefodizime

Molecular Formula

C20H20N6O7S4

Molecular Weight

584.67

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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